(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-
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Overview
Description
The compound “(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems, including a cyclopropane ring, a thiazole ring, and a quinoline ring, among others. The presence of various functional groups such as methoxy, methyl, and sulfonyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Thiazole Ring: This may involve the condensation of appropriate thioamides with α-haloketones.
Assembly of the Quinoline Ring: This can be synthesized via the Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.
Final Coupling Steps: The various fragments are then coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: The quinoline and thiazole rings can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the quinoline ring could produce a dihydroquinoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes, particularly those involving its molecular targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways involved. For example:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- **(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine- analogs with different substituents.
Other Cyclopropane-Containing Compounds: Compounds with similar cyclopropane ring structures but different functional groups.
Thiazole and Quinoline Derivatives: Compounds with similar thiazole and quinoline rings but different substituents.
Properties
Molecular Formula |
C38H47N5O8S2 |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-18-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-14-methyl-2,15-dioxo-13-oxa-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O8S2/c1-21(2)29-20-52-35(40-29)28-17-32(27-13-14-31(49-5)22(3)33(27)39-28)51-25-16-30-34(44)41-38(37(46)42-53(47,48)26-11-12-26)18-24(38)10-8-6-7-9-15-50-23(4)36(45)43(30)19-25/h8,10,13-14,17,20-21,23-26,30H,6-7,9,11-12,15-16,18-19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24+,25+,30-,38+/m0/s1 |
InChI Key |
QCDJFXZROWJKLU-CMIZVBFCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3/C=C\CCCCO1)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6C)OC)C7=NC(=CS7)C(C)C |
Canonical SMILES |
CC1C(=O)N2CC(CC2C(=O)NC3(CC3C=CCCCCO1)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6C)OC)C7=NC(=CS7)C(C)C |
Origin of Product |
United States |
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